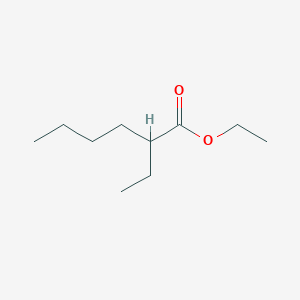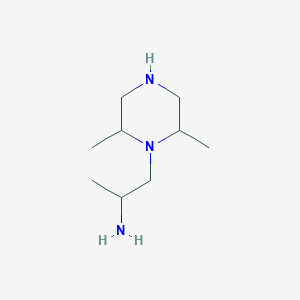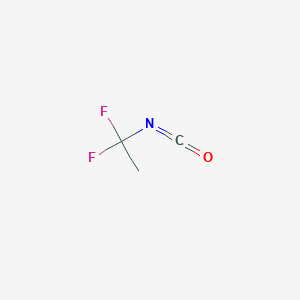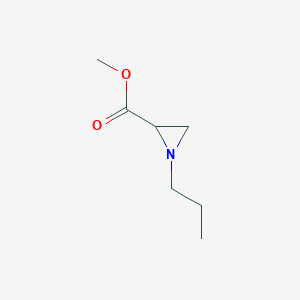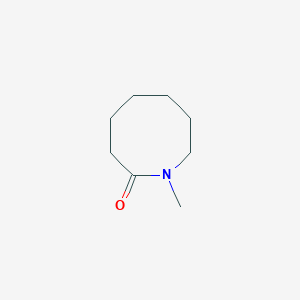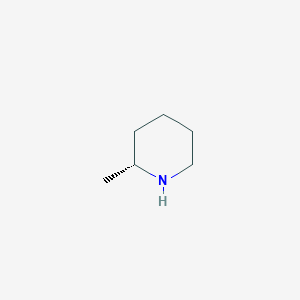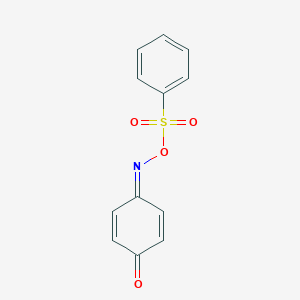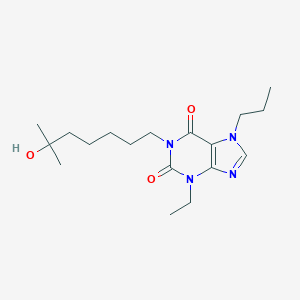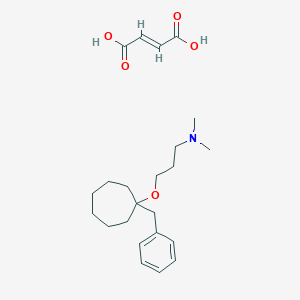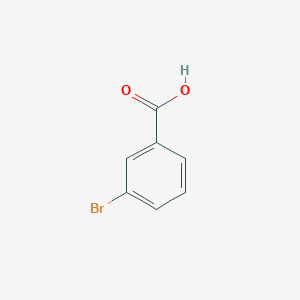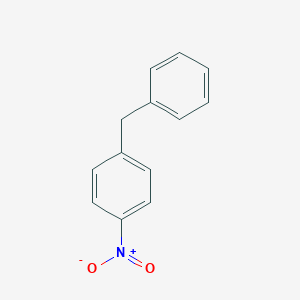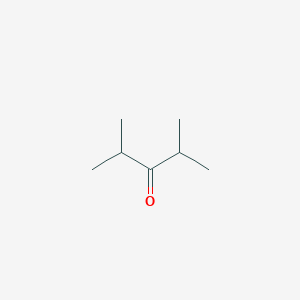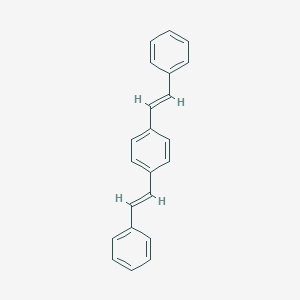
1,4-distyrylbenzène
Vue d'ensemble
Description
Benzene, 1,4-bis[(1E)-2-phenylethenyl]- is an organic compound characterized by its unique structure, which consists of a benzene ring substituted with two phenylethenyl groups at the 1 and 4 positions. This compound is known for its extensive conjugation, which imparts significant electronic properties, making it a subject of interest in various fields of research, including materials science and organic electronics.
Applications De Recherche Scientifique
Benzene, 1,4-bis[(1E)-2-phenylethenyl]- has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its ability to undergo specific reactions with target analytes.
Liquid Crystals: Incorporated into liquid crystal compositions to enhance optical properties and thermal stability.
Mécanisme D'action
1,4-Distyrylbenzene, also known as 1,4-Di((E)-styryl)benzene, trans,trans-1,4-Distyrylbenzene, 1,4-Bis[(E)-2-phenylethenyl]benzene, or Benzene, 1,4-bis[(1E)-2-phenylethenyl]-, is a π-conjugated organic compound that has been extensively investigated for its photophysical properties .
Target of Action
The primary targets of 1,4-Distyrylbenzene are the photophysical properties of molecules, including UV/vis absorption, photoluminescence emission, and fluorescence quantum yields . The compound interacts with these properties, exhibiting significant solvatochromic effects, especially in the Stokes shift and photoluminescence maxima .
Mode of Action
1,4-Distyrylbenzene interacts with its targets through a process known as π-stacking . This interaction involves the overlapping of p-orbitals in π-conjugated systems, which allows for delocalization of π-electrons across multiple adjacent atoms or molecules. This interaction is crucial for the compound’s photophysical properties .
Biochemical Pathways
The biochemical pathways affected by 1,4-Distyrylbenzene primarily involve the photophysical properties of molecules. The compound’s interaction with these properties can lead to significant solvatochromic effects . The systematic insight into 1,4-Distyrylbenzene functionalization suggests pathways towards targeted molecular design strategies .
Pharmacokinetics
Its photophysical properties suggest that it may have unique interactions with biological systems .
Result of Action
The action of 1,4-Distyrylbenzene results in changes to the photophysical properties of molecules, including UV/vis absorption, photoluminescence emission, and fluorescence quantum yields . These changes can have significant effects on the optical, photochemical, and photophysical properties of materials .
Action Environment
The action of 1,4-Distyrylbenzene can be influenced by environmental factors. For instance, the compound’s photophysical properties exhibit significant solvatochromic effects, which are changes in color due to changes in the polarity of the solvent . Additionally, the compound’s properties can be influenced by the presence of other molecules, as evidenced by its interaction with other π-conjugated systems through π-stacking .
Analyse Biochimique
Biochemical Properties
It has been found that distyrylbenzene derivatives interact with different albumin variants . This interaction is likely due to a combination of imine/N, S-aminal formation and hydrophobic interactions between the distyrylbenzenes and the proteins .
Cellular Effects
Its photophysical properties, including UV/vis absorption, photoluminescence emission, and fluorescence quantum yields, have been investigated
Molecular Mechanism
Its structure-property relationships have been studied . It has been found that the cyano-vinylene motif in distyrylbenzene allows for highly fluorescent solid-state samples due to synergetic packing effects promoted by its twist elasticity and secondary bonding interaction .
Temporal Effects in Laboratory Settings
Its photophysical properties have been found to exhibit significant solvatochromic effects .
Transport and Distribution
Its molecular stacking interactions have been studied, which could potentially influence its transport and distribution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene, 1,4-bis[(1E)-2-phenylethenyl]- can be synthesized through several methods, one of which involves the Wittig reaction. In this method, benzyltriphenylphosphonium chloride is reacted with terephthalaldehyde in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a ylide intermediate, which then undergoes a nucleophilic addition to the aldehyde, followed by elimination to form the desired product.
Another method involves the Heck coupling reaction, where iodobenzene is reacted with 1,4-divinylbenzene in the presence of a palladium catalyst and a base such as triethylamine. This reaction proceeds through the formation of a palladium complex, which facilitates the coupling of the vinyl groups with the benzene ring.
Industrial Production Methods
Industrial production of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- typically involves large-scale Wittig or Heck reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,4-bis[(1E)-2-phenylethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of the compound using catalysts like palladium on carbon can reduce the double bonds to form the corresponding saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but with triple bonds instead of double bonds, leading to different electronic properties.
1,4-Diphenylbutadiene: Contains a butadiene linker instead of a phenylethenyl group, resulting in different reactivity and stability.
1,4-Bis(phenylvinyl)benzene: Similar structure but with variations in the substitution pattern, affecting its conjugation and electronic properties.
Uniqueness
Benzene, 1,4-bis[(1E)-2-phenylethenyl]- is unique due to its specific substitution pattern and extensive conjugation, which impart distinct electronic properties. This makes it particularly valuable in applications requiring high electronic conductivity and stability, such as organic semiconductors and light-emitting devices.
Propriétés
IUPAC Name |
1,4-bis[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11+,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAAWBHHXIWAHM-PHEQNACWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-distyrylbenzene?
A1: The molecular formula of 1,4-distyrylbenzene is C22H18, and its molecular weight is 282.38 g/mol.
Q2: How does the presence of fluorine substituents affect the properties of 1,4-distyrylbenzene?
A2: Fluorine substituents in 1,4-distyrylbenzene derivatives, such as α, ω-tetrafluorodysterylbenzene, reduce the molecule's dipole moment. This, in turn, influences intermolecular interactions, impacting its packing and consequently its optical and electronic properties. []
Q3: What spectroscopic techniques are commonly employed to characterize 1,4-distyrylbenzene derivatives?
A3: Common techniques include UV-Vis absorption and fluorescence spectroscopy to determine optical properties like maximum absorption and emission wavelengths, molar extinction coefficients, and fluorescence quantum yields. [, , , , , ] Additionally, NMR spectroscopy, particularly 13C NMR, is valuable for structural characterization and studying molecular dynamics in solid and solution states. [, ]
Q4: How does the configuration of the double bonds in 2,5-diphenyl-1,4-distyrylbenzene affect its fluorescence?
A4: 2,5-Diphenyl-1,4-distyrylbenzene with all cis double bonds exhibits aggregation-induced emission (AIE). It is non-emissive in solution but shows strong fluorescence in the crystalline state due to restricted isomerization and photocyclization imposed by the crystal lattice. [, ] Conversely, the trans isomer exhibits strong fluorescence even in solution. []
Q5: What are the thermal properties of 1,4-distyrylbenzene derivatives?
A5: Thermal stability varies depending on the substituents. For example, copoly(aryl ether)s incorporating 1,4-distyrylbenzene derivatives exhibit 5% weight loss temperatures above 410 °C. []
Q6: Can you describe the application of 1,4-distyrylbenzene derivatives in organic light-emitting diodes (OLEDs)?
A7: 1,4-Distyrylbenzene derivatives have been successfully incorporated as emitters in OLED devices. For example, blue-emitting OLEDs were fabricated using these derivatives as dopants in a multilayered structure with NPB, CBP, and TPBI layers. Notably, derivatives with 2-ethylhexyloxy substituents exhibited a more saturated blue emission compared to those with n-hexyloxy groups. []
Q7: How is computational chemistry utilized in the study of 1,4-distyrylbenzene derivatives?
A8: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G* level, are frequently employed to predict and understand the structural, electronic, and optical properties of 1,4-distyrylbenzene derivatives. These calculations provide insights into molecular geometries, HOMO-LUMO energy gaps, and electronic transitions, which correlate well with experimental observations. []
Q8: How has computational modeling contributed to the design of 1,4-distyrylbenzene-based amyloid-β aggregation inhibitors?
A9: Computational approaches, potentially involving molecular docking and molecular dynamics simulations, have been employed to design 1,4-distyrylbenzene derivatives with improved binding affinity to amyloid-β. By strategically incorporating hydrophilic moieties, these derivatives can disrupt the aggregation of amyloid-β, offering potential therapeutic avenues for Alzheimer's disease. []
Q9: How do electron-donating and electron-withdrawing groups affect the optical properties of 1,4-distyrylbenzenes?
A10: Introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the 1,4-distyrylbenzene core significantly influences the molecule's electronic structure and, consequently, its optical properties. Generally, both EDGs and EWGs lead to bathochromic shifts in the absorption and emission spectra, meaning the wavelengths of maximum absorption and emission shift to longer wavelengths. The extent of these shifts depends on the strength and position of the substituents. [, ]
Q10: How does the substitution pattern of 1,4-distyrylbenzenes impact their two-photon absorption cross-sections?
A11: The presence and nature of substituents significantly influence the two-photon absorption (TPA) properties of 1,4-distyrylbenzenes. For instance, quadrupolar donor-acceptor-donor substituted derivatives, where the central benzene ring bears electron-withdrawing groups and the terminal rings bear electron-donating dialkylamino groups, exhibit large TPA cross-sections in the near-infrared (NIR) region. [] This enhancement is attributed to the extended π-conjugation and the increased intramolecular charge transfer character upon excitation.
Q11: How do the optical properties of 1,4-distyrylfluorene derivatives compare to their 1,4-distyrylbenzene counterparts?
A12: While both classes of molecules exhibit solvatochromic effects in their photophysical properties, 1,4-distyrylfluorene derivatives show more pronounced shifts in their Stokes shifts and photoluminescence maxima with changes in solvent polarity. This difference suggests a greater degree of charge transfer character in the excited state of 1,4-distyrylfluorenes compared to 1,4-distyrylbenzenes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE](/img/structure/B156870.png)
